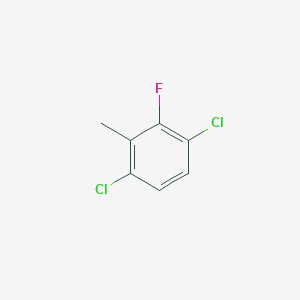

1,4-Dichloro-2-fluoro-3-methylbenzene

Description

Historical Context of Halogenated Aromatic Compounds

The discovery and development of halogenated aromatic compounds represents a significant chapter in the evolution of organic chemistry, beginning with the foundational work on benzene itself. Michael Faraday first isolated and identified benzene in 1825 from the oily residue derived from the production of illuminating gas, initially naming it bicarburet of hydrogen. The subsequent work of Eilhard Mitscherlich in 1833, who produced benzene by distilling benzoic acid with lime, established the foundation for understanding aromatic compounds. This early work laid the groundwork for the systematic study of substituted benzene derivatives.

The classification of aromatic compounds gained momentum in 1855 when August Wilhelm von Hofmann first applied the term "aromatic" to designate the family relationship among these chemically related substances. Friedrich August Kekulé's revolutionary 1865 publication suggesting that benzene contained a ring of six carbon atoms with alternating single and double bonds provided the structural foundation for understanding substitution patterns in aromatic compounds. Kekulé's symmetrical ring structure explained the observation that there appeared to be only one isomer of any monoderivative of benzene, and exactly three isomers of every disubstituted derivative, corresponding to the ortho, meta, and para patterns of arene substitution.

The development of halogenated aromatic compounds emerged from this foundational understanding of benzene structure. A class of organic chemical compounds called halogenated aromatics includes polychlorinated biphenyls, polybrominated biphenyls, naphthalenes, benzenes, and diphenyl ethers, as well as numerous pesticides. The historical significance of these compounds extends beyond academic interest, as they have found widespread applications in various industries while also presenting environmental challenges due to their persistence in biological systems.

The crystallographic confirmation of benzene's structure by Kathleen Lonsdale in 1929 using X-ray diffraction methods provided definitive proof of the flat hexagonal arrangement. Through calculating more than thirty parameters using large crystals of hexamethylbenzene, Lonsdale demonstrated that the benzene ring could not be anything but a flat hexagon and provided accurate distances for all carbon-carbon bonds in the molecule. This structural confirmation enabled more sophisticated approaches to designing and synthesizing halogenated derivatives.

Taxonomic Classification within Halogenated Benzenes

The taxonomic classification of halogenated benzenes follows systematic nomenclature principles based on the position and type of halogen substituents. The halogenated aromatic hydrocarbons are chemicals which contain one or more atoms of a halogen (chloride, fluoride, bromide, iodide) and a benzene ring. This broad classification encompasses numerous subcategories based on the specific halogen types, substitution patterns, and additional functional groups present.

Within the framework of halogenated benzenes, compounds are classified according to several criteria. The toxicological properties of chlorinated benzenes differ substantially from benzene in that they lack the hematological toxicity and leukemogenic activity that have been associated with benzene. The compounds have an aromatic odor with lower volatilities, higher densities, and lower flammabilities than the parent compound benzene. These physical and chemical differences form the basis for subclassification within the halogenated benzene family.

The classification system for halogenated benzenes incorporates both structural and functional considerations. Compounds may be categorized based on the number of halogen substituents (mono-, di-, tri-, tetra-, penta-, or hexahalogenated), the types of halogens present (chloro, bromo, fluoro, iodo), and the substitution pattern (ortho, meta, para for disubstituted compounds, or more complex numbering systems for polysubstituted derivatives). Multi-halogenated compounds like 1,4-dichloro-2-fluoro-3-methylbenzene represent a particularly complex subcategory that combines different halogen types with additional substituents.

The systematic approach to classification also considers electronic effects and reactivity patterns. Halogen substituents on aromatic rings exhibit both electron-withdrawing inductive effects and electron-donating resonance effects, with the net result typically being deactivation toward electrophilic aromatic substitution reactions. The specific positioning of multiple halogen substituents creates unique electronic environments that influence both chemical reactivity and physical properties.

Significance in Organic Chemistry Research

The significance of halogenated aromatic compounds in organic chemistry research spans multiple dimensions, from fundamental mechanistic studies to practical synthetic applications. Halogenation is an example of electrophilic aromatic substitution, and this organic reaction is typical of aromatic compounds and represents a very useful method for adding substituents to an aromatic system. The development of efficient halogenation methodologies has been a central focus of synthetic organic chemistry for over a century.

The mechanistic understanding of electrophilic aromatic halogenation has provided crucial insights into the nature of aromatic reactivity. Unlike alkenes, benzene does not undergo rapid chlorination or bromination with chlorine or bromine alone. When benzene does undergo reaction with halogens, it occurs via substitution instead of addition, with a carbon-hydrogen bond on the aromatic ring breaking and a carbon-halogen bond forming. This fundamental difference between aromatic and aliphatic reactivity has shaped our understanding of aromaticity and electronic effects in organic molecules.

The requirement for Lewis acid catalysts in aromatic halogenation has led to extensive research into catalyst systems and reaction mechanisms. Halogenation can be made much more rapid by using a Lewis acid such as aluminum chloride or iron chloride, which accepts a lone pair from the halogen, making the halogen an even better electrophile. The three-step mechanism involving electrophile formation, sigma complex formation, and deprotonation has become a paradigm for understanding electrophilic aromatic substitution reactions.

Research into halogenated aromatics has contributed significantly to the development of green chemistry principles. Several green procedures have been developed for synthesizing functionalized aromatics, including gold chloride-catalyzed halogenation of aromatic compounds and iron oxide-catalyzed direct aromatic carbon-hydrogen bond borylation. These developments represent efforts to make aromatic halogenation more environmentally sustainable while maintaining synthetic efficiency.

The study of microbial degradation pathways for halogenated aromatics has opened new research directions in environmental chemistry and biochemistry. Various microbes have evolved metabolic pathways to combat the existence of halogenated aromatics in their habitat, and proper exploitation of microbial biodegradation processes can provide green and sustainable methods for detoxifying these compounds. This research has revealed complex enzymatic systems including reductive dehalogenases, monooxygenases, and dioxygenases that can cleave carbon-halogen bonds under biological conditions.

Overview of this compound

This compound represents a sophisticated example of polysubstituted aromatic chemistry, combining multiple halogen substituents with an alkyl group in a specific substitution pattern. The compound has the molecular formula C₇H₅Cl₂F with a molecular weight of 179.02 daltons. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that prioritizes the positions of substituents around the benzene ring.

The structural characteristics of this compound place it within the category of mixed halogenated aromatics. The compound contains two chlorine atoms at positions 1 and 4, one fluorine atom at position 2, and a methyl group at position 3 of the benzene ring. This substitution pattern creates a unique electronic environment due to the different electronic effects of chlorine, fluorine, and methyl substituents. The Chemical Abstracts Service registry number for this compound is 1804881-43-3, providing a unique identifier for database searches and regulatory purposes.

The molecular structure can be represented by the simplified molecular-input line-entry system notation FC1=C(C)C(Cl)=CC=C1Cl, which describes the connectivity and atomic composition in a linear format. This notation system allows for precise structural communication and computational analysis of the molecule. The compound belongs to the class of building blocks used in pharmaceutical and chemical synthesis, indicating its utility as an intermediate in the preparation of more complex molecules.

Physical and computational properties of this compound provide insight into its behavior and applications. The compound has a calculated logarithm of the partition coefficient (LogP) of 3.84, indicating significant lipophilicity. The heavy atom count is 10, reflecting the presence of carbon, chlorine, and fluorine atoms, while the molecule contains no rotatable bonds due to the rigid aromatic framework. The compound has one ring structure with a carbon bond saturation (Fsp3) of 0.142, indicating predominantly aromatic character with limited saturated carbon content.

The polar surface area of the molecule is 0 square angstroms, consistent with the absence of polar functional groups such as hydroxyl or amino groups. The compound contains no hydrogen bond acceptors or donors, which influences its solubility and intermolecular interaction patterns. These properties collectively suggest that this compound would exhibit low water solubility and high lipophilicity, characteristics typical of halogenated aromatic compounds.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₇H₅Cl₂F | - |

| Molecular Weight | 179.02 | g/mol |

| Chemical Abstracts Service Number | 1804881-43-3 | - |

| LogP | 3.84 | - |

| Heavy Atom Count | 10 | atoms |

| Rotatable Bond Count | 0 | bonds |

| Number of Rings | 1 | rings |

| Carbon Bond Saturation (Fsp3) | 0.142 | - |

| Polar Surface Area | 0 | Ų |

| Hydrogen Bond Acceptors | 0 | - |

| Hydrogen Bond Donors | 0 | - |

The synthetic accessibility and chemical properties of this compound make it valuable for organic synthesis applications. The compound is available commercially with 95% purity, indicating established synthetic routes and purification methods. The availability of this compound as a building block suggests its utility in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where the specific substitution pattern provides desired electronic or steric properties.

Properties

IUPAC Name |

1,4-dichloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSRXEBDWMCWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the second chlorine atom at the desired position . The reaction conditions often involve the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Major Products:

Substitution: Products include substituted toluenes with various functional groups.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include amines and other reduced compounds.

Scientific Research Applications

Organic Synthesis

1,4-Dichloro-2-fluoro-3-methylbenzene serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating more complex organic molecules. It can undergo both electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effects of its halogen substituents .

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Involves the replacement of existing substituents with electrophiles. |

| Nucleophilic Aromatic Substitution | Facilitates substitution by nucleophiles due to the presence of electron-withdrawing groups. |

Pharmaceutical Development

The compound's derivatives exhibit potential pharmacological properties, making them candidates for new therapeutic agents. Research indicates that compounds related to this compound can interact with various biological targets, which is essential for drug development .

Case Study: Anticancer Agents

Recent studies have explored the synthesis of new derivatives based on this compound that demonstrate anticancer activity. The mechanisms of action involve targeting specific pathways in cancer cells, showcasing its potential as a lead compound in oncology .

Agrochemical Applications

In agrochemistry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify biological pathways makes it suitable for developing agrochemicals that can effectively manage pests while minimizing environmental impact .

Environmental Considerations

While this compound has significant applications, it is essential to consider its environmental impact. Studies have shown moderate toxicity towards aquatic organisms and weak genotoxicity towards human cells. These findings necessitate careful handling and assessment of risks associated with its use in research and industry .

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack . The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Similar Halogenated Benzene Derivatives

Structural and Functional Differences

Key structural variations among halogenated benzene derivatives influence their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Comparative Data for Halogenated Benzene Derivatives

Key Findings from Structural Analysis

Substituent Effects: Electron-Withdrawing Groups (Cl, F, NO₂): Increase electrophilic substitution resistance but enhance stability. For example, the nitro group in 1,5-Dichloro-3-methoxy-2-nitrobenzene makes it highly reactive in nucleophilic reactions . Electron-Donating Groups (CH₃, OCH₃): Improve solubility in organic solvents and stabilize intermediates in synthesis. The methyl group in this compound may enhance lipophilicity, favoring drug-membrane interactions .

Molecular Weight and Physical Properties :

- Higher molecular weight compounds like 1,5-Dichloro-3-methoxy-2-nitrobenzene (222.03 g/mol) likely exhibit higher melting points due to nitro group polarity .

- Fluorine’s small atomic radius in 2-Chloro-1,4-difluoro-3-methylbenzene (162.56 g/mol) may improve thermal stability compared to bulkier substituents .

Commercial and Research Viability :

- The discontinued status of this compound limits its current use, whereas analogs like 2-Chloro-1,4-difluoro-3-methylbenzene remain accessible .

- Compounds with trifluoromethyl groups (e.g., 2,4-Dichloro-(1-trifluoromethyl)benzene) are prioritized in materials science for their resistance to degradation .

Biological Activity

1,4-Dichloro-2-fluoro-3-methylbenzene, also known as DCFM , is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine atoms in its structure significantly influences its reactivity and interactions with biological systems. This article reviews the biological activity of DCFM, focusing on its antimicrobial properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Antimicrobial Properties

Research indicates that DCFM exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Enterococcus faecalis | 0.25 |

These findings suggest that DCFM could serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which DCFM exerts its biological effects is primarily through the disruption of cellular processes. The electron-withdrawing nature of chlorine and fluorine enhances the compound's reactivity, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction may lead to:

- Disruption of membrane integrity

- Inhibition of enzymatic activity

- Interference with metabolic pathways

Study on Antibacterial Activity

In a recent study, DCFM was tested against multidrug-resistant strains of bacteria. The results indicated that DCFM not only inhibited bacterial growth but also showed a synergistic effect when combined with other antibiotics, enhancing their efficacy against resistant strains .

Toxicity Assessment

Toxicological evaluations have demonstrated that while DCFM exhibits antimicrobial properties, it also poses risks to aquatic organisms. The LC50 values for fish ranged from 27.21 to 47.79 mg/L, indicating moderate toxicity . Additionally, genotoxicity tests revealed IC50 values between 40 to 160 µM against human cell lines, suggesting caution in its application .

Pharmaceutical Development

Due to its unique structure and biological activity, DCFM is being explored as a precursor in drug development. Its ability to interact with specific biological targets makes it a candidate for synthesizing compounds aimed at treating infections caused by resistant bacteria .

Agricultural Use

In agriculture, DCFM is being investigated for its potential as a pesticide or herbicide. Its efficacy against certain plant pathogens could make it valuable in crop protection strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-dichloro-2-fluoro-3-methylbenzene, and how can reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution. For example, chlorination of 2-fluoro-3-methylbenzene using Cl₂ in the presence of FeCl₃ as a catalyst introduces chlorine atoms at the 1 and 4 positions . Reaction temperature (e.g., 0–5°C for controlled substitution) and stoichiometry of halogenating agents are critical to minimize byproducts like over-chlorinated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for verifying structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl group protons (δ ~2.3 ppm) and aromatic ring splitting patterns.

- ¹⁹F NMR : Detects fluorine substituents (δ ~-110 ppm, influenced by neighboring groups) .

- IR Spectroscopy : Confirms C-Cl (550–850 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₅Cl₂F) via exact mass analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in organic solvents like dichloromethane or toluene. Quantitative solubility can be determined via shake-flask methods .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C). Stability in acidic/basic conditions is assessed by refluxing in HCl/NaOH and monitoring degradation via HPLC .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence regioselectivity in further functionalization (e.g., nitration or coupling reactions)?

- Methodological Answer :

- The chlorine (electron-withdrawing) and methyl (electron-donating) groups direct electrophiles to specific positions. Nitration (HNO₃/H₂SO₄) likely targets the para position relative to the methyl group. Computational studies (DFT) predict activation energies for competing pathways .

- Experimental validation involves synthesizing derivatives under varied conditions and analyzing regioselectivity via X-ray crystallography or NOE NMR .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in ecosystems be modeled?

- Methodological Answer :

- Hydrolysis : Assessed by incubating in buffered solutions (pH 4–9) and quantifying degradation products via LC-MS.

- Photolysis : Conducted using UV light (254 nm) in environmental chambers; intermediates are identified using time-resolved spectroscopy .

- Computational Modeling : QSAR models predict biodegradation rates based on logP (lipophilicity) and HOMO-LUMO gaps .

Q. How can contradictory data on reaction yields or regioselectivity be resolved in multi-step syntheses involving this compound?

- Methodological Answer :

- Isotopic Labeling : Tracking ¹³C or ²H labels in intermediates clarifies mechanistic pathways.

- In Situ Monitoring : ReactIR or Raman spectroscopy captures real-time reaction dynamics.

- Statistical Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) affecting yield .

Q. What safety protocols are essential for handling this compound, given its structural analogs’ toxicity profiles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.